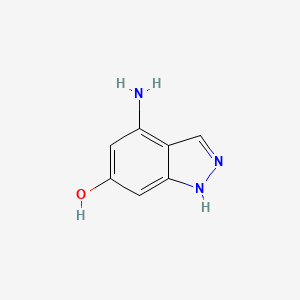

4-Amino-1H-indazol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKPXCHEVOFCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-1H-indazol-6-ol

This guide provides a comprehensive overview of a robust synthetic route to 4-Amino-1H-indazol-6-ol, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The indazole core is a prevalent motif in numerous pharmacologically active compounds, and the specific substitution pattern of an amino group at the 4-position and a hydroxyl group at the 6-position offers a valuable platform for the development of novel therapeutics. This document details a strategic synthetic pathway, provides in-depth procedural instructions, and explains the underlying chemical principles.

Strategic Approach to the Synthesis of 4,6-Disubstituted Indazoles

The synthesis of specifically substituted indazoles like this compound presents a significant challenge due to the need for precise regiochemical control. A common and effective strategy involves the construction of the indazole ring from a pre-functionalized benzene derivative. This approach ensures the correct placement of substituents prior to the heterocyclic ring formation.

Our proposed synthetic route commences with a commercially available and appropriately substituted toluene derivative, 2-methyl-3,5-dinitroanisole. This starting material possesses the requisite arrangement of functional groups that can be strategically manipulated to yield the target molecule. The overall synthetic strategy can be visualized as a multi-step process involving:

-

Indazole Ring Formation: Cyclization of the substituted toluene to form the core indazole structure.

-

Functional Group Interconversion: Sequential reduction of the nitro groups and demethylation of the methoxy group to unveil the desired amino and hydroxyl functionalities.

This strategic sequencing is paramount to avoid undesirable side reactions and to ensure high yields and purity of the final product.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 2-methyl-3,5-dinitroanisole to this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of this compound. All procedures should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4,6-Dinitro-1H-indazole from 2-Methyl-3,5-dinitroanisole

This initial step involves the formation of the indazole ring from the substituted toluene precursor. This transformation can be achieved through a two-step sequence involving a benzylic bromination followed by a cyclization reaction.

Protocol:

-

Benzylic Bromination: To a solution of 2-methyl-3,5-dinitroanisole (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-1,3-dinitro-5-methoxybenzene. This intermediate is often used in the next step without further purification.

-

Indazole Formation: Dissolve the crude benzylic bromide in dimethyl sulfoxide (DMSO).

-

Add sodium nitrite (NaNO₂) (2.0 eq) to the solution and stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4,6-dinitro-1H-indazole.

Step 2: Selective Reduction to 4-Amino-6-nitro-1H-indazole

The selective reduction of one nitro group in the presence of another is a critical step. This can be achieved using specific reducing agents that are known for their chemoselectivity.

Protocol:

-

Dissolve 4,6-dinitro-1H-indazole (1.0 eq) in a mixture of ethanol and water.

-

Add sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) (1.1-1.5 eq) portion-wise to the solution while maintaining the temperature at 0-10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

After completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization to obtain 4-amino-6-nitro-1H-indazole.

Step 3: Final Reduction and Demethylation to this compound

The final steps involve the reduction of the remaining nitro group and the cleavage of the methoxy ether to yield the target phenol.

Protocol:

-

Nitro Group Reduction: Dissolve 4-amino-6-nitro-1H-indazole (1.0 eq) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate to obtain crude 4,6-diamino-1H-indazole.

-

Demethylation: Dissolve the crude diamino intermediate in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) in DCM (1.2 eq per methoxy group) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., a mixture of ethyl acetate and isopropanol).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to yield this compound.

Data Summary

| Compound Name | Starting Material | Key Reagents | Expected Yield (%) |

| 4,6-Dinitro-1H-indazole | 2-Methyl-3,5-dinitroanisole | NBS, AIBN, NaNO₂ | 60-70 |

| 4-Amino-6-nitro-1H-indazole | 4,6-Dinitro-1H-indazole | Na₂S or (NH₄)₂S | 75-85 |

| This compound | 4-Amino-6-nitro-1H-indazole | H₂, Pd/C; BBr₃ | 50-60 (over 2 steps) |

Causality and Self-Validation in the Described Protocols

The choice of reagents and reaction conditions in the presented protocols is based on established principles of organic chemistry to ensure both efficiency and selectivity.

-

Indazole Formation: The use of NBS for benzylic bromination is a standard and reliable method. The subsequent cyclization with sodium nitrite provides a mild and effective route to the indazole core. This two-step process is often preferable to more direct methods that may lack regiocontrol with highly substituted precursors.

-

Selective Nitro Reduction: The use of sodium or ammonium sulfide for the selective reduction of one nitro group in a dinitro aromatic compound is a well-documented method. The sulfide anion acts as a mild reducing agent, and under controlled conditions, it preferentially reduces one of the nitro groups, often the one that is more sterically accessible or electronically activated.[1]

-

Final Transformations: Catalytic hydrogenation with Pd/C is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[2] Boron tribromide is a powerful Lewis acid that is particularly effective for the cleavage of aryl methyl ethers to the corresponding phenols, a reaction that is often challenging with other reagents.[3][4][5] The low-temperature addition of BBr₃ helps to control the exothermicity of the reaction and minimize side reactions.

The self-validating nature of these protocols lies in the ability to monitor each step by standard analytical techniques such as TLC and NMR spectroscopy. The expected intermediates and the final product have distinct spectroscopic signatures that allow for their unambiguous identification and purity assessment at each stage of the synthesis.

References

-

Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. The Journal of Organic Chemistry, 83(3), 1591-1597. [Link]

-

Wang, J., Shi, D., Wang, Z., Ren, F., Li, X., You, Y., ... & Lou, R. (2023). A one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles in very good yields. The Journal of Organic Chemistry, 88(19), 13049-13056. [Link]

-

Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(5), 1229-1232. [Link]

-

Qian, Y., et al. (2019). Synthesis and biological evaluation of novel 1H-indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 180, 439-450. [Link]

-

Avila, C. M., et al. (2018). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of organic chemistry, 83(15), 8085–8095. [Link]

-

Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 141(1), 223-233. [Link]

-

Sharma, S., Kumar, M., Kumar, V., & Kumar, N. (2014). Vasicine, an abundantly available quinazoline alkaloid from the leaves of Adhatoda vasica, enables an efficient metal- and base-free reduction of nitroarenes to the corresponding anilines in water. The Journal of Organic Chemistry, 79(19), 9433-9439. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897-5911. [Link]

-

Palmer, B. D., et al. (1997). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, (2), 253-258. [Link]

-

Orlandi, M., et al. (2023). The nitro to amine reduction: from millions of tons to single molecule studies. Chemical Society Reviews, 52(10), 3465-3486. [Link]

-

Organic Chemistry Portal. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

The Davis-Beirut Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

-

Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. (2006). Russian Chemical Bulletin, 55(10), 1827-1832. [Link]

-

Selective reduction of dinitro compounds. (1990). Journal of Chemical Education, 67(7), 613. [Link]

-

Reddit. (2017). demethylation of aryl methoxy group. r/chemistry. [Link]

-

Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. (2019). Catalysts, 9(5), 404. [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9, 32-45. [Link]

- WO2017186693A1 - Synthesis of indazoles. (2017).

- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2018). Calvin Digital Commons. [https://digitalcommons.calvin.edu/cgi/viewcontent.cgi?article=1084&context=honors_th]

-

McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, (42), 1658. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers, 8(19), 5416-5435. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2017). The Journal of Organic Chemistry, 82(19), 10244-10252. [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry, 3(2), 110-120. [Link]

-

2-Methyl-6-nitro-2H-indazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. [Link]

-

Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (2021). iScience, 24(12), 103522. [Link]

-

The Davis-Beirut Reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic Addition to 3-alkoxy-2H-indazoles. (2011). The Journal of Organic Chemistry, 76(12), 4947-4956. [Link]

-

3,3'-dihydroxybiphenyl. (1988). Organic Syntheses, 66, 147. [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2018). Calvin Digital Commons. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The nitro to amine reduction: from millions of tons to single molecule studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-Amino-1H-indazol-6-ol: A Representative Analysis for Drug Discovery

Disclaimer: Publicly available experimental data on the physicochemical properties of 4-Amino-1H-indazol-6-ol is limited. This guide has been constructed as a representative technical document for researchers, scientists, and drug development professionals. The quantitative values and experimental observations presented herein are based on established principles of medicinal chemistry and analogous data from structurally related, well-characterized indazole derivatives. The protocols described are standard methodologies for the characterization of novel chemical entities.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules. Indazole derivatives have demonstrated a broad spectrum of therapeutic applications, including roles as anti-tumor, anti-inflammatory, and anti-HIV agents.[1] The introduction of amino and hydroxyl substituents onto the indazole core, as in the case of this compound, is of particular interest. These functional groups can significantly influence the molecule's physicochemical properties, such as solubility and pKa, which in turn govern its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for the rational design and development of new therapeutic agents. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and the experimental methodologies for their determination.

Molecular Structure and Identifiers

A thorough understanding of a compound's properties begins with its fundamental structure and identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₇N₃O

-

Canonical SMILES: C1=C(C=C2C(=C1O)C=NN2)N

Table 1: Computed Molecular Properties

| Property | Value | Source |

| Molecular Weight | 149.15 g/mol | Computed |

| Exact Mass | 149.05891 Da | Computed |

| Topological Polar Surface Area (TPSA) | 71.9 Ų | Computed |

| Hydrogen Bond Donors | 3 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| LogP (Predicted) | 1.2 - 1.8 | Computed |

Solid-State Properties: Melting Point

The melting point is a critical parameter that provides information about the purity and crystal lattice energy of a solid compound. For substituted indazoles, the melting point can vary significantly depending on the nature and position of the substituents due to differences in intermolecular forces such as hydrogen bonding and van der Waals interactions. For instance, 6-Aminoindazole has a melting point in the range of 204-206 °C.[2]

Table 2: Representative Melting Point

| Property | Value |

| Melting Point (°C) | 215 - 220 °C (with decomposition) |

Note: This is an estimated value based on structurally similar compounds.

Experimental Protocol: Capillary Melting Point Determination

The rationale for using the capillary method is its simplicity, small sample requirement, and the ability to observe the melting behavior.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. Any decomposition, indicated by a color change or gas evolution, is also noted.

Solubility Profile

Solubility is a crucial determinant of a drug's bioavailability. The presence of both a basic amino group and an acidic hydroxyl group suggests that the solubility of this compound will be pH-dependent. Generally, compounds of this nature exhibit low solubility in water but are soluble in polar organic solvents.[3]

Table 3: Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Slightly Soluble | Amphoteric nature with a rigid aromatic core. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding.[2] |

| DMSO | Freely Soluble | Highly polar aprotic solvent. |

| Ethanol | Soluble | Polar protic solvent. |

| Dichloromethane | Sparingly Soluble | Less polar organic solvent. |

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility as it allows the system to reach equilibrium.[4]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid. The filtration step must be carefully managed to avoid adsorption of the solute onto the filter.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Ionization Constant (pKa)

The pKa values of a molecule are critical for predicting its behavior in physiological environments, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is an amphoteric molecule containing a basic amino group and an acidic hydroxyl group, as well as the indazole ring itself which can act as a weak acid or base.

Table 4: Predicted pKa Values

| Ionizable Group | Predicted pKa | Rationale |

| Amino Group (NH₂) | 4.0 - 5.0 | Aromatic amine, similar to aniline. |

| Hydroxyl Group (OH) | 9.0 - 10.0 | Phenolic hydroxyl group.[5] |

| Indazole NH | 13.5 - 14.5 | Deprotonation of the pyrazole ring NH.[6] |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable and widely used method for determining pKa values.[7][8] It involves monitoring the pH of a solution as a titrant is added.

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[9] The ionic strength is kept constant using an electrolyte like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: The pKa values are determined from the titration curve. The pKa is the pH at which the ionizable group is 50% ionized, which corresponds to the midpoint of the buffer region. The equivalence points can be more accurately determined from the first or second derivative of the titration curve.

Workflow for pKa Determination

Caption: Potentiometric Titration Workflow for pKa.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The indazole ring system is a strong chromophore. The amino and hydroxyl substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indazole.

-

Predicted λmax: ~240 nm, ~290 nm (in Methanol)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | O-H, N-H | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1620 - 1580 | N-H | Bending |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 1300 - 1200 | C-O (Phenolic) | Stretching |

| 1350 - 1250 | C-N (Aromatic Amine) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are highly dependent on the electronic environment of the nuclei.

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| 3 | ~8.0 (s) | ~135 |

| 5 | ~6.5 (d) | ~100 |

| 7 | ~7.0 (d) | ~110 |

| 3a | - | ~115 |

| 4 | - | ~140 |

| 6 | - | ~155 |

| 7a | - | ~145 |

| NH (Indazole) | ~12.5 (br s) | - |

| NH₂ (Amino) | ~5.0 (br s) | - |

| OH (Hydroxyl) | ~9.5 (br s) | - |

Note: These are estimated values. Actual values can vary. Coupling constants (J) for aromatic protons would be expected in the range of 2-8 Hz.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected [M+H]⁺: m/z 150.0665

Stability Assessment

For drug development, understanding the chemical stability of a compound is crucial for determining its shelf-life and appropriate storage conditions. A stability-indicating analytical method, typically HPLC, is developed to separate the parent compound from any potential degradation products.[10][11]

Experimental Protocol: Forced Degradation Study and HPLC Method Development

-

Stress Conditions: The compound is subjected to various stress conditions as per ICH guidelines, including:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80 °C

-

Photolytic: Exposure to UV and visible light

-

-

HPLC Method Development: A reverse-phase HPLC method with UV detection is developed to achieve baseline separation of the parent peak from all degradation products. This typically involves screening different columns, mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients), pH, and flow rates.

-

Method Validation: The developed method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Workflow for Stability-Indicating Method Development

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 6-Aminoindazole CAS#: 6967-12-0 [m.chemicalbook.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. scispace.com [scispace.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-1H-indazol-6-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Preamble: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4][5] The specific molecule of interest, 4-Amino-1H-indazol-6-ol, incorporates two key functional groups—an amino group at the C4 position and a hydroxyl group at the C6 position. These substituents are poised to form critical hydrogen bond interactions within biological targets, making the unambiguous confirmation of its molecular structure a prerequisite for any advanced drug discovery program.[6]

This guide eschews a generic template, opting instead for a logical, multi-technique workflow that mirrors the rigorous process of structure elucidation in a modern chemical research setting. We will proceed from synthesis to a holistic, cross-validating analytical approach, detailing not just the "how" but the fundamental "why" behind each experimental choice.

Part 1: Synthesis and Purification—The Foundation of Analysis

Before any analytical interrogation, a pure sample of the target compound must be secured. Impurities are the bane of accurate structure elucidation, introducing extraneous signals that can confound spectral interpretation. While numerous methods exist for indazole synthesis, a common and effective strategy involves the cyclization of appropriately substituted precursors.[7][8][9]

Proposed Synthetic Pathway

A plausible route to this compound begins with a substituted 2-fluorobenzonitrile. The reaction with hydrazine hydrate is a well-established method for forming the indazole core.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a solution of the starting benzonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

-

Cyclization: Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then subjected to subsequent reduction and deamination steps as outlined in the pathway.

-

Purification (Column Chromatography):

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and analyze by TLC to isolate the pure compound.

-

-

Final Purification (Recrystallization):

-

Dissolve the purified solid in a minimum amount of a hot solvent (e.g., ethanol/water mixture).

-

Allow the solution to cool slowly to induce crystallization.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum. This step is critical for obtaining crystals suitable for X-ray analysis.

-

Part 2: The Analytical Workflow—A Multi-Pronged Approach

The structure elucidation of a novel compound is a process of evidence accumulation. No single technique provides all the answers. Instead, we use an orthogonal set of methods where the results of each analysis support and validate the others. This creates a self-validating system essential for scientific trustworthiness.

Caption: Integrated workflow for structure elucidation.

Part 3: Spectroscopic and Spectrometric Analysis

Mass Spectrometry (MS): The First Clue

Mass spectrometry provides the molecular weight of the compound and, with high resolution, its elemental composition. This is the first and most fundamental piece of data in structure elucidation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Compare the measured mass of the [M+H]⁺ ion to the theoretical mass calculated for the proposed formula, C₇H₈N₃O⁺. The difference should be less than 5 ppm.

Data Presentation: Expected Mass Data

| Property | Expected Value | Rationale |

| Molecular Formula | C₇H₇N₃O | Based on the proposed structure. |

| Exact Mass (M) | 149.0589 | Calculated monoisotopic mass. |

| [M+H]⁺ (Observed) | ~150.0662 | The mass of the molecule plus a proton. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of specific functional groups by measuring the vibrations of bonds.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Mix ~1 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr).

-

Pellet Formation: Press the mixture in a die under high pressure to form a transparent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Expected Frequency (cm⁻¹) | Vibration Type |

| Amine & Indazole NH | N-H | 3400 - 3200 | Stretching |

| Hydroxyl | O-H | 3500 - 3200 (broad) | Stretching |

| Aromatic Ring | C-H | 3100 - 3000 | Stretching |

| Aromatic Ring | C=C | 1620 - 1450 | Stretching |

| Amine | N-H | 1650 - 1580 | Bending |

| Phenol | C-O | 1260 - 1180 | Stretching |

The presence of broad bands in the 3500-3200 cm⁻¹ region would strongly support the presence of both the -OH and -NH₂ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[10] It provides detailed information about the carbon-hydrogen framework.[11][12] While MS and IR suggest the pieces, NMR shows how they are connected.[13][14]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (NH and OH).[10]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Perform key 2D experiments like COSY (proton-proton correlation), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation) to establish connectivity.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

-

¹H NMR Predictions:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~8.0 | s | 1H | Pyrazole Ring CH |

| H-5 | ~6.5 | d | 1H | Aromatic CH |

| H-7 | ~7.0 | d | 1H | Aromatic CH |

| -NH₂ | ~5.0 | s (broad) | 2H | Amino Group |

| -OH | ~9.5 | s (broad) | 1H | Hydroxyl Group |

| -NH | ~12.5 | s (broad) | 1H | Indazole NH |

-

¹³C NMR Predictions:

| Carbon | Predicted δ (ppm) | Assignment |

| C-3 | ~135 | Pyrazole Ring CH |

| C-3a | ~120 | Bridgehead C |

| C-4 | ~140 | C-NH₂ |

| C-5 | ~105 | Aromatic CH |

| C-6 | ~155 | C-OH |

| C-7 | ~115 | Aromatic CH |

| C-7a | ~145 | Bridgehead C |

Causality in 2D NMR: The HMBC experiment is crucial. It reveals correlations between protons and carbons that are 2-3 bonds away. For this compound, we would expect to see a correlation from the H-5 proton to the C-4 and C-7 carbons, definitively placing the amino group adjacent to it.

Caption: Key expected HMBC correlations for structural confirmation.

Part 4: X-ray Crystallography: The Unambiguous Proof

While spectroscopy provides a robust and compelling picture of the molecular structure, single-crystal X-ray diffraction provides the "gold standard" of proof.[15] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction This protocol is a generalized methodology.[15][16]

-

Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution: Process the diffraction data to determine the unit cell and space group. The crystal structure is then solved using computational methods to generate an initial electron density map.

-

Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns converge. The final refined structure provides an unambiguous confirmation of the molecule's constitution.

Caption: The workflow of single-crystal X-ray crystallography.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is not the result of a single experiment but the culmination of a carefully designed analytical strategy.

-

Mass Spectrometry confirms the elemental formula (C₇H₇N₃O).

-

IR Spectroscopy confirms the presence of key amine (-NH₂) and hydroxyl (-OH) functional groups.

-

NMR Spectroscopy (¹H, ¹³C, and 2D) pieces together the carbon-hydrogen skeleton, establishing the precise connectivity and relative positions of all atoms.

By integrating these orthogonal techniques, we build a self-consistent and irrefutable case for the molecular structure, providing the trustworthy foundation required for advancing this compound into further stages of research and development.

References

- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem.

- 4-Amino-1H-indazole-6-carboxylic Acid. Benchchem.

- Indazole synthesis. Organic Chemistry Portal.

- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.

- Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. PubMed.

- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.

- WO2017186693A1 - Synthesis of indazoles. Google Patents.

- A novel method for the presumptive identification of heterocyclic amines of forensic interest using photoluminescent copper(I) iodide cluster compounds. Semantic Scholar.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Indazole. Wikipedia.

- 4-Amino-1H-indazole, N1-BOC protected. PubChem.

- N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Protocol for NMR and Mass Spectrometry Analysis of Imidazo[4,5-d]imidazoles. Benchchem.

- NoName_3327 | C7H7N3 | CID 413085. PubChem - NIH.

- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.

- The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate.

- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.

- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH.

- 4-AMINO-6-METHYL (1H)INDAZOLE CAS#: 90764-89-9. ChemicalBook.

- 13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state. ResearchGate.

- Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.

- 1 Heterocyclic Compounds: An Introduction. Wiley-VCH.

- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Benchchem.

- Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. UNL Digital Commons.

- 4-AMINO-6-METHYL (1H)INDAZOLE | 90764-89-9. ChemicalBook.

- 4-amino-1H-indazole-6-sulfonic acid | C7H7N3O3S | CID 119093679. PubChem.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications.

- 1H-Indazol-6-amine | C7H7N3 | CID 81423. PubChem.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.

- 1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem.

- 1H-Indazole | C7H6N2 | CID 9221. PubChem.

- Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. ResearchGate.

- Indazole – Knowledge and References. Taylor & Francis.

- Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC - NIH.

- Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i..

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed.

- Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.

- Affordable Price 6-Amino-1H-indazole, Industrial/Pharmaceutical-Grade Crystalline Powder.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to the Biological Activity of 4-Amino-1H-indazol-6-ol and its Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activities that span from oncology to neurodegenerative disease. This technical guide delves into the biological significance of the 4-Amino-1H-indazol-6-ol scaffold, a promising but under-characterized member of the indazole family. Due to the limited direct research on this specific molecule, this document provides a comprehensive overview based on the well-established activities of structurally related indazole derivatives. We will explore the pivotal roles of the 4-amino and 6-hydroxyl substitutions, propose likely mechanisms of action, and present detailed experimental protocols for the biological evaluation of this compound class. This guide aims to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this compound and its analogs.

The Indazole Core: A Scaffold of Therapeutic Versatility

The indazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and conformational rigidity allow for precise orientation of substituents to interact with biological targets.[1] The hydrogen-bonding capabilities of the pyrazole nitrogen atoms are particularly crucial for interactions with protein kinases, making indazole derivatives potent enzyme inhibitors.[1] This has led to the development of several FDA-approved drugs containing the indazole motif, primarily in the field of oncology.[1]

The biological activity of indazole derivatives is highly tunable through substitution on the bicyclic ring. The introduction of functional groups, such as amino and hydroxyl moieties, at specific positions can dramatically influence the compound's potency, selectivity, and pharmacokinetic properties.[3]

Deconstructing the this compound Scaffold: A Predictive Analysis

While specific data on this compound is scarce, we can infer its likely biological activities by examining the contributions of its key functional groups based on studies of related compounds.

The 4-Amino Group: A Key Interaction Point

The amino group at the 4-position of the indazole ring is a critical determinant of biological activity. It can act as a hydrogen bond donor, anchoring the molecule within the binding site of a target protein.[1] For instance, in a series of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of the lymphocyte-specific kinase (Lck), the 4-aminoindazole moiety was found to be an effective isostere for a 2-methyl-5-hydroxyaniline group, leading to compounds with comparable enzyme potency and improved pharmacokinetic profiles.[3] This suggests that the 4-amino group in this compound could play a crucial role in binding to the hinge region of protein kinases.

The 6-Hydroxyl Group: Modulator of Potency and Pharmacokinetics

The hydroxyl group at the 6-position can also significantly impact biological activity. It can participate in hydrogen bonding interactions with the target protein and influence the molecule's solubility and metabolic stability. In a study of 1-(2-aminopropyl)-1H-indazole analogues, the 6-ol derivative was identified as a potent and selective 5-HT2 receptor agonist with ocular hypotensive activity.[4] This highlights the potential for the 6-hydroxyl group to confer specific biological activities and favorable drug-like properties.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the extensive research on analogous indazole derivatives, this compound is predicted to exhibit activity in the following areas:

-

Kinase Inhibition: The indazole scaffold is a well-established "hinge-binding" motif in protein kinase inhibitors.[1] The 4-amino group is poised to form critical hydrogen bonds with the kinase hinge region, a common mechanism for achieving high-affinity binding. Potential kinase targets could include receptor tyrosine kinases (e.g., FGFR) and non-receptor tyrosine kinases (e.g., Lck).[2][3]

-

Anticancer Activity: Many indazole derivatives exhibit potent anti-proliferative effects on cancer cell lines.[5][6][7] The mechanism often involves the inhibition of kinases crucial for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.[6][7]

-

Immunomodulation: Some indazole derivatives have been investigated as inhibitors of enzymes involved in immune regulation, such as indoleamine 2,3-dioxygenase 1 (IDO1).[5] By inhibiting IDO1, these compounds can potentially reverse tumor-induced immune suppression.

Experimental Workflows for Biological Characterization

A systematic approach is essential to elucidate the biological activity of this compound. The following experimental workflow provides a comprehensive strategy for its characterization.

Figure 1: A comprehensive experimental workflow for the biological characterization of this compound.

Detailed Experimental Protocols

A potential synthetic route to this compound could start from a commercially available substituted nitrobenzene, followed by cyclization to form the indazole ring and subsequent reduction of the nitro group and deprotection of the hydroxyl group. A general procedure for the reduction of a nitroindazole to an aminoindazole is as follows[8]:

Step-by-Step Protocol:

-

Dissolve the starting 6-nitro-1H-indazole derivative (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 0.1 equivalents).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude aminoindazole product.

-

Purify the crude product by column chromatography or recrystallization to yield the pure this compound.

This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against a specific kinase.

Step-by-Step Protocol:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the compound in assay buffer.

-

In a 96-well plate, add the kinase (e.g., recombinant human Lck), the substrate (e.g., a biotinylated peptide), and the compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the phosphorylated substrate using a suitable method, such as a fluorescence-based assay with a phosphospecific antibody.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7]

Step-by-Step Protocol:

-

Seed cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][7]

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Result (IC50/EC50 in µM) |

| Kinase Inhibition | Lck | 0.5 |

| Kinase Inhibition | FGFR1 | 1.2 |

| Cell Proliferation | K562 (Leukemia) | 2.5 |

| Cell Proliferation | A549 (Lung Cancer) | 5.8 |

| Cell Proliferation | HEK293 (Normal Kidney) | > 50 |

Signaling Pathway Analysis

Should this compound demonstrate potent kinase inhibitory activity, it is crucial to investigate its impact on downstream signaling pathways.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]

The Ascendant Scaffold: A Technical Guide to the Synthesis and Biological Activity of 4-Amino-1H-indazol-6-ol Derivatives

Abstract

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1] Among its many substituted forms, the 4-amino-1H-indazol-6-ol framework presents a particularly compelling template for the design of targeted therapeutics. This guide provides an in-depth exploration of the synthetic strategies for accessing this core and its derivatives, alongside a comprehensive analysis of their biological activities, with a primary focus on their role as potent kinase inhibitors in oncology. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established synthetic methodologies with contemporary insights into structure-activity relationships (SAR) to empower the rational design of next-generation therapeutics.

Introduction: The Strategic Value of the this compound Core

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets.[2] The strategic placement of an amino group at the 4-position and a hydroxyl group at the 6-position creates a unique electronic and steric profile, predisposing these molecules for high-affinity binding to enzyme active sites. The 4-amino group often serves as a critical hydrogen bond donor, anchoring the molecule within the hinge region of protein kinases, a common binding motif for this class of inhibitors.[2] Concurrently, the 6-hydroxyl group can participate in additional hydrogen bonding interactions or serve as a key vector for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of the broader aminoindazole class have demonstrated significant promise as inhibitors of key signaling proteins implicated in cancer progression, such as Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3][4] This guide will illuminate the synthetic pathways to unlock the potential of the this compound scaffold and delve into the nuanced structure-activity relationships that govern its potent biological effects.

Synthetic Strategies and Methodologies

The synthesis of the this compound core is a multi-step process that demands careful selection of starting materials and reaction conditions to ensure regiochemical control and functional group compatibility. A robust and logical synthetic pathway is outlined below, proceeding from a readily available substituted aniline precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target scaffold, this compound, suggests a pathway involving the sequential construction and functionalization of the indazole ring. The core transformation is the formation of the pyrazole ring fused to the benzene ring.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocols

This initial step involves the classical diazotization of a primary aromatic amine followed by an intramolecular cyclization to form the indazole ring. The choice of a 2-methylaniline derivative is crucial as the methyl group is ultimately lost in the cyclization process.

Protocol:

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-methyl-3-nitro-5-methoxyaniline (1.0 eq) in glacial acetic acid.

-

Cooling: Cool the suspension to 15-20°C in an ice-water bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of water. Add this solution dropwise to the stirred aniline suspension, ensuring the temperature does not exceed 25°C.[5]

-

Cyclization: After the addition is complete, continue stirring for 15-30 minutes. Allow the reaction mixture to stand at room temperature for 24-72 hours to facilitate complete cyclization.[5]

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water, and dry. The crude 4-nitro-6-methoxy-1H-indazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The reduction of the nitro group to a primary amine is a critical transformation. Stannous chloride (SnCl₂) in an alcoholic solvent is an effective and commonly used method for this conversion on the indazole scaffold.[6][7]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitro-6-methoxy-1H-indazole (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add anhydrous stannous chloride (SnCl₂) (5.0 eq) to the solution.

-

Heating: Heat the mixture at 60°C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[6]

-

Quenching and Extraction: Cool the reaction mixture and adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate solution. Extract the product into ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude 4-amino-6-methoxy-1H-indazole can be purified by column chromatography on silica gel.

The final step is the cleavage of the methyl ether to unveil the free hydroxyl group. Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of aryl methyl ethers, typically effective at low temperatures.[6][7][8]

Protocol:

-

Reaction Setup: Dissolve 4-amino-6-methoxy-1H-indazole (1.0 eq) in dry dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Reagent Addition: Add a solution of boron tribromide (BBr₃) in DCM (typically 1 M solution, 2-3 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[9]

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C, followed by water.

-

Work-up and Purification: Extract the product with a suitable organic solvent. The crude product can be purified by column chromatography or recrystallization to yield the final this compound.

Biological Activity and Structure-Activity Relationship (SAR)

The this compound scaffold is a promising pharmacophore for the development of kinase inhibitors. The amino group at the 4-position is well-positioned to interact with the hinge region of the ATP-binding pocket of many kinases, while the 6-hydroxyl group can form additional interactions and provides a handle for further derivatization.

Kinase Inhibition Profile

While specific inhibitory data for the parent this compound is not extensively reported in publicly available literature, the activities of closely related aminoindazole derivatives provide a strong basis for predicting its biological profile. Key kinase families that are likely targets include:

-

Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Their overexpression is linked to various cancers.[10][11] Indazole derivatives have been identified as potent inhibitors of Aurora kinases.[12]

-

VEGFR/PDGFR Family: These receptor tyrosine kinases are key regulators of angiogenesis and cell proliferation. Inhibitors of these kinases are established anti-cancer agents.[4] Numerous indazole-based compounds have shown potent inhibition of VEGFR and PDGFR.[2][3]

Structure-Activity Relationship (SAR) Insights

The following table summarizes SAR data from related aminoindazole kinase inhibitors, providing insights into the potential impact of substitutions on the this compound core.

| Scaffold/Derivative | Target Kinase(s) | Key Substituents & SAR Observations | Reported Activity (IC₅₀/EC₅₀) | Reference |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, c-Kit | The 3-amino group acts as a hinge binder. Modifications to the benzamide moiety significantly impact potency. | Single-digit nM | [3] |

| 4-Amino(5-methyl-1H-indazole) derivatives | Lck | Replacement of a hydroxyaniline with 4-aminoindazole improved pharmacokinetic properties while maintaining potency. | Potent enzyme inhibition | [13] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR | Substitutions at the 4-position with carboxamides are well-tolerated and can enhance potency. | nM range | [14] |

| 3-Aminoindazole derivatives | c-Met | The 3-aminoindazole scaffold serves as an effective hinge-binding element. | nM range | [15] |

Key Takeaways from SAR:

-

The 4-Amino Group: This is likely a critical pharmacophoric element for hinge binding in kinases. Acylation or alkylation of this group would be expected to modulate activity, potentially by altering hydrogen bonding capacity or introducing steric hindrance.

-

The 6-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor. It provides a valuable point for derivatization to explore the solvent-exposed region of the kinase active site, which can be leveraged to improve potency and selectivity.

-

The Indazole Core: The rigid bicyclic system provides a stable platform for the optimal orientation of the key interacting groups.

A Representative Signaling Pathway

The following diagram illustrates the role of VEGFR in angiogenesis and how its inhibition by a this compound derivative could disrupt this process.

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The synthetic routes outlined in this guide, while requiring careful optimization, are based on well-established and reliable chemical transformations. The strong body of evidence supporting the activity of related aminoindazoles as potent kinase inhibitors provides a solid rationale for the continued exploration of this particular derivative series.

Future work in this area should focus on the synthesis of a diverse library of this compound derivatives with various substitutions at the 1, 3, and 7 positions, as well as modifications of the 4-amino and 6-hydroxyl groups. Such a library would enable a thorough investigation of the SAR and could lead to the identification of compounds with improved potency, selectivity, and drug-like properties. The integration of computational modeling and structure-based drug design will be instrumental in guiding these synthetic efforts and accelerating the discovery of new clinical candidates.

References

- Rakib, E. M., et al. (2011). STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER.

- Abbassi, N., et al. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 42(28).

- McOmie, J. F. W., & West, D. E. (1973). demethylation of aryl methyl ethers by. Tetrahedron, 29(18), 2829-2832.

- Boyer, G., et al. (2006).

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

- Elsayed, A. A., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic Chemistry, 108, 104678.

- Cui, J. J., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597.

- CN103319410B - A kind of synthetic method of indazole compound - Google Patents. (n.d.).

- An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). Bioorganic & Medicinal Chemistry Letters, 22(14), 4589-4593.

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 124, 102-115.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5895-5906.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1255-1287.

- Aurora Kinase Inhibitors: Current Status and Outlook. (2015). Frontiers in Oncology, 5, 208.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

ChemSynthesis. (2025). 6-methoxy-3-methyl-1-(4-nitrophenyl)-1H-indazole. Retrieved from [Link]

- Discovery of selective aminothiazole aurora kinase inhibitors. (2008). Journal of Medicinal Chemistry, 51(1), 106-116.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5895-5906.

- Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. (2013). Oncology Letters, 5(5), 1529-1534.

- Design of indazole derivatives 20-21 as VEGFR inhibitors. (2023).

- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2019). Frontiers in Oncology, 9, 1399.

- Folkes, A. J., et al. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.

- N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368.

- Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). European Journal of Medicinal Chemistry, 90, 862-874.

-

PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]

- The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. (2016). Journal of Medicinal Chemistry, 59(10), 4867-4880.

Sources

- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 2. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VEGFR inhibitor [otavachemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 10. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 6-(4-pyrimidinyl)-1H-indazole derivative | CellMinerCDB | NCI Genomics and Pharmacology Facility [discover.nci.nih.gov]

A Technical Guide to the Discovery of Novel Kinase Inhibitors Leveraging the 4-Amino-1H-indazol-6-ol Scaffold

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug discovery. Within this landscape, privileged scaffolds—molecular frameworks that can bind to multiple targets with high affinity—offer a significant advantage. The indazole nucleus is a premier example of such a scaffold, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2][3][4][5][6][7] This guide provides an in-depth technical framework for the discovery of novel kinase inhibitors, centered on the versatile and promising 4-Amino-1H-indazol-6-ol core. We will explore synthetic strategies for library generation, detail robust in vitro and cellular evaluation cascades, and discuss the principles of establishing a clear structure-activity relationship (SAR) to guide lead optimization.

The Rationale: Why Target Kinases with an Indazole Scaffold?

Protein Kinases: Master Regulators and Prime Therapeutic Targets

The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This act of phosphorylation is a fundamental cellular switch, regulating a vast array of processes including cell growth, differentiation, proliferation, and apoptosis.[8] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many diseases, most notably cancer, making them highly validated targets for therapeutic intervention.[8][9]

The Indazole Nucleus: A Privileged Scaffold for Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic structure, has gained prominence as a "privileged scaffold" in medicinal chemistry.[2][3][4] Its utility stems from several key features:

-

Mimicry of the Adenine Hinge-Binding Motif: The indazole core can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the native ligand, ATP. This interaction is a primary anchor for many potent kinase inhibitors.[10]

-

Defined Substitution Vectors: The indazole ring offers multiple, synthetically accessible positions for substitution. This allows chemists to systematically introduce functional groups that can interact with other key regions of the ATP pocket, such as the hydrophobic region, the ribose pocket, and the solvent-exposed front pocket, thereby tuning potency and selectivity.

-

Proven Clinical Success: The indazole core is present in several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), validating its drug-like properties and therapeutic potential.[6][7]

The this compound scaffold is a particularly attractive starting point. The C4-amino group provides a key vector pointing towards the solvent-exposed region, ideal for modifications to enhance selectivity and improve physicochemical properties. The C6-hydroxyl group offers an additional point for derivatization or can act as a crucial hydrogen bond donor/acceptor.

Building the Arsenal: Synthesis of a this compound Focused Library

A successful kinase inhibitor discovery program relies on the efficient synthesis of a chemically diverse library of compounds around the core scaffold. The primary goal is to explore the chemical space around the ATP-binding site.

General Synthetic Strategy

The synthesis of a diverse library from the this compound core involves the strategic modification of its key functional groups: the C4-amine, the C6-hydroxyl, and the N1-indazole nitrogen. While a direct, one-pot synthesis for this specific trifunctional indazole is not commonly cited, related structures can be synthesized through multi-step sequences, often involving the cyclization of appropriately substituted nitro- or amino-benzonitriles or hydrazones.[1] A representative strategy involves building the indazole core first and then functionalizing it.

Diagram: General Synthetic Derivatization Workflow This diagram illustrates the core concept of using a central scaffold to generate a diverse library by modifying key functional handles.

Caption: Synthetic workflow for library generation from the core scaffold.

Protocol: Representative Amide Coupling at the C4-Amino Position

This protocol describes a standard method for creating an amide linkage, a common modification in kinase inhibitors that often interacts with the solvent-front region of the ATP-binding pocket.

Objective: To synthesize an N-(1H-indazol-4-yl)benzamide derivative.

Materials:

-

This compound (or a protected version)

-

Benzoyl chloride (or other desired acyl chloride)

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (as solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equivalent of this compound in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add 1.5 equivalents of pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add a solution of 1.1 equivalents of benzoyl chloride in DCM dropwise to the cooled mixture over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Screening Cascade: Identifying Potent and Selective Hits

Once a library of compounds is synthesized, a systematic screening cascade is required to identify promising candidates.

Diagram: In Vitro Screening Funnel This workflow illustrates the progression from a large library to a few well-characterized lead compounds.

Caption: A typical in vitro screening cascade for kinase inhibitors.

Primary Screening: Biochemical Kinase Inhibition Assay

The first step is to measure the direct inhibition of the target kinase's enzymatic activity. Luminescence-based assays that measure ATP consumption are widely used due to their sensitivity and high-throughput compatibility.[11][12]

Protocol: ADP-Glo™ Kinase Assay (Promega)

Objective: To determine the IC50 value of a test compound against a target kinase.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to drive a luciferase reaction, generating a light signal proportional to kinase activity.

Step-by-Step Procedure:

-

Kinase Reaction Setup: In a 384-well plate, add the following components:

-

Kinase buffer.

-